4-Hydroxy-3-methylbenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNTTHIDLWEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597030 | |
| Record name | 4-(Aminomethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92705-78-7 | |
| Record name | 4-(Aminomethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Methylbenzylamine
Precursor Synthesis and Derivatization Routes to 4-Hydroxy-3-methylbenzaldehyde (B106927)
The primary precursor to 4-hydroxy-3-methylbenzylamine is the corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde. The synthesis of this aldehyde is a critical first step and can be achieved through several established pathways.
The transformation of ortho-cresol (o-cresol) into 4-hydroxy-3-methylbenzaldehyde is a key industrial process. Two primary methods dominate this synthesis: the Reimer-Tiemann reaction and direct carbonylation.
The Reimer-Tiemann reaction involves treating o-cresol (B1677501) with chloroform (B151607) in a strongly basic aqueous solution, such as sodium hydroxide. researchgate.netfrontiersin.org This reaction proceeds via the electrophilic substitution of the phenoxide ion by dichlorocarbene, which is generated in situ from chloroform and the base. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. While a classic method, it often results in modest yields, with one study reporting a yield of 31.91%. frontiersin.org
A more efficient and selective method is the direct carbonylation of o-cresol. nih.govorganic-chemistry.org This process utilizes a superacid system, typically anhydrous hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃), under high pressure with carbon monoxide. This formylation reaction shows high selectivity for the para-position relative to the hydroxyl group, leading to significantly higher yields. A patent for this process reports achieving a purity of 95%, which corresponds to a 94% theoretical yield. nih.gov The reaction is typically conducted at a moderate temperature (e.g., 40°C) and high pressure (e.g., 100 bar). nih.gov
Another reported, though less common, pathway is through the fast pyrolysis of vanillin (B372448), where demethylation can lead to the formation of 4-hydroxy-3-methylbenzaldehyde. acs.org
Table 1: Comparison of Synthetic Routes to 4-Hydroxy-3-methylbenzaldehyde from o-Cresol
| Synthetic Method | Key Reagents & Catalysts | Typical Conditions | Reported Yield | Reference(s) |
|---|---|---|---|---|
| Reimer-Tiemann Reaction | o-Cresol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | Aqueous base, Room Temp. | 31-43% | researchgate.netfrontiersin.org |
| Direct Carbonylation | o-Cresol, Carbon Monoxide (CO), Hydrogen Fluoride (HF), Boron Trifluoride (BF₃) | Anhydrous HF/BF₃, 40°C, 100 bar | ~94% | nih.gov |
Direct Synthetic Pathways for this compound
The most prevalent method for the direct synthesis of this compound is the reductive amination of its precursor, 4-hydroxy-3-methylbenzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or Schiff base. This intermediate is then reduced in situ to the desired benzylamine (B48309).
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent like methanol (B129727) or 1,2-dichloroethane. For instance, a patented procedure describes the reaction of 4-hydroxy-3-methylbenzaldehyde with a primary amine hydrochloride salt in the presence of a base (N,N-diisopropylethylamine) and sodium triacetoxyborohydride as the reducing agent. researchgate.net
Another related pathway involves the reduction of an oxime. For the analogous compound 4-hydroxy-3-methoxybenzylamine hydrochloride, a method has been developed involving the reduction of 4-hydroxy-3-methoxyphenyl oxime. chemrxiv.org This reaction uses a palladium on carbon (Pd/C) catalyst with anhydrous ammonium formate (B1220265) as the reducing agent in a methanol solvent, achieving yields greater than 90%. chemrxiv.org This suggests a similar strategy could be employed for the 4-hydroxy-3-methyl analogue.
Table 2: General Scheme for Direct Synthesis of this compound
| Reaction | Starting Material | Reagents | Product | Reference(s) |
|---|
Chemical Modifications and Derivatization Strategies of the Benzylamine Scaffold
The this compound molecule serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.
Amide derivatives can be readily synthesized from this compound through standard acylation reactions. A common method is the reaction with an acyl chloride (acid chloride) in the presence of a base to neutralize the HCl byproduct. libretexts.orgchemguide.co.uk For example, reacting this compound with acetyl chloride would yield N-(4-hydroxy-3-methylbenzyl)acetamide. The reaction is a nucleophilic addition-elimination process where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk
Alternatively, amides can be formed by the direct condensation of the benzylamine with a carboxylic acid. This reaction typically requires a coupling agent (e.g., carbodiimides like DCC or EDC) or heating with a catalyst, such as boric acid derivatives like B(OCH₂CF₃)₃, to facilitate the removal of water. acs.org
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are commonly formed through the condensation reaction between a primary amine and an aldehyde or ketone. molport.com this compound, as a primary amine, can react with a variety of aldehydes and ketones to form a diverse range of Schiff base ligands.
The synthesis is typically a straightforward one-pot reaction where the amine and the carbonyl compound are refluxed in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen and facilitate the nucleophilic attack by the amine. researchgate.netrsc.org The reaction proceeds with the elimination of a water molecule. These Schiff bases are of significant interest as ligands in coordination chemistry due to the presence of the imine nitrogen and the phenolic hydroxyl group, which can coordinate with metal ions. molport.comrsc.org
The reactivity of the amine group makes this compound a valuable synthon for constructing more complex heterocyclic structures.
Purines: The benzylamine moiety can be introduced into a purine (B94841) core via nucleophilic aromatic substitution. For example, reacting this compound with a halogenated purine, such as 6-chloropurine, in the presence of a base would lead to the formation of an N6-substituted purine derivative. A closely related synthesis of 6-(2-hydroxy-3-methoxybenzylamino)purine has been reported. bham.ac.uk
Pyridinones: 3-Hydroxy-4-pyridinones can be synthesized by reacting a 3-hydroxy-4-pyrone (such as maltol (B134687) or ethylmaltol) with a primary amine. researchgate.net This reaction involves the substitution of the ring oxygen of the pyrone with the nitrogen from the benzylamine. Another route involves the Mannich-type reaction of a pre-formed hydroxypyridinone, an aldehyde (like formaldehyde), and the benzylamine to attach the benzylamino-methyl group to the pyridinone ring. researchgate.net
Benzothiazoles: The benzylamine can be used to construct 2-substituted benzothiazoles. One method involves the oxidative condensation of a benzylamine with 2-aminothiophenol, often catalyzed by iron or visible light photocatalysts. nih.gov Another approach is a three-component reaction between an aromatic amine, a benzylamine, and elemental sulfur under catalyst-free conditions. thieme-connect.com A further method involves reacting a benzylamine directly with a benzothiazole (B30560) in the presence of an oxidizing agent like K₂S₂O₈, where the benzothiazole ring opens and subsequently re-closes with the benzylamine-derived fragment to form a 2-arylbenzothiazole.
Quinazolinones/Quinazolines: Benzylamines are key reagents in several quinazoline (B50416) synthesis pathways. They can be reacted with 2-aminobenzophenones or 2-aminoacetophenones in an oxidative cyclization, often catalyzed by systems like ceric ammonium nitrate/TBHP or cobalt-based frameworks, to form 2-substituted quinazolines. frontiersin.org Another strategy involves the copper-catalyzed reaction of 2-halobenzamides with benzylamines. acs.org These methods demonstrate the versatility of the benzylamine group in building the quinazoline heterocyclic system. researchgate.netorganic-chemistry.org
Metal Complex Formation with this compound Derivatives
The formation of metal complexes with derivatives of this compound, particularly Schiff base derivatives, is an area of significant interest due to the wide-ranging applications of such complexes in catalysis, materials science, and as bioactive compounds. sci-hub.sehilarispublisher.comerpublications.comscirp.org Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can coordinate with a variety of metal ions. hilarispublisher.comerpublications.com The presence of both a phenolic hydroxyl group and an imine nitrogen in Schiff bases derived from this compound allows for the formation of stable chelate complexes with transition metals.
The synthesis of these metal complexes typically involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of copper, nickel, cobalt, zinc, etc.) with the pre-synthesized Schiff base ligand in a suitable solvent, often with refluxing to ensure complete reaction. hilarispublisher.comijraset.com The resulting metal complexes are often colored, crystalline solids and can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. ijraset.comacs.org
Infrared spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. The disappearance of the phenolic O-H stretching band and a shift in the C=N (imine) stretching frequency in the IR spectrum of the complex compared to the free ligand are indicative of coordination through the phenolic oxygen and the imine nitrogen. hilarispublisher.com The geometry of the resulting metal complexes, which can range from square planar to tetrahedral or octahedral, is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand. ijraset.comlibretexts.org
While direct studies on this compound Schiff base complexes are not extensively documented in the provided results, the principles can be inferred from studies on structurally similar ligands. For instance, Schiff bases derived from salicylaldehyde (B1680747) and various amines readily form complexes with transition metals. sci-hub.seerpublications.com Given that this compound possesses a similar phenolic hydroxyl group, its Schiff base derivatives are expected to exhibit analogous coordination behavior.
Table 1: General Characteristics of Schiff Base Metal Complexes
| Metal Ion | Typical Coordination Geometry | Color of Complex | Spectroscopic Features |
| Cu(II) | Square Planar, Octahedral | Green, Blue | Paramagnetic, d-d transitions in UV-Vis |
| Ni(II) | Square Planar, Tetrahedral, Octahedral | Green, Red | Can be diamagnetic or paramagnetic |
| Co(II) | Tetrahedral, Octahedral | Blue, Pink | Paramagnetic, characteristic UV-Vis spectra |
| Zn(II) | Tetrahedral | Colorless | Diamagnetic, no d-d transitions |
This table presents generalized data for Schiff base complexes and may not be fully representative of complexes derived specifically from this compound.
Stereoselective Synthesis and Chiral Resolution Approaches
The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. d-nb.info For derivatives of this compound that are chiral, various strategies can be employed to obtain single enantiomers.
A well-established method for asymmetric synthesis is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule into the synthetic route to induce diastereoselectivity in a key bond-forming step. The chiral auxiliary is then removed at a later stage to yield the desired enantiomerically enriched product. bath.ac.uk
For the synthesis of chiral benzylamine derivatives, α-phenylethylamine is a commonly used chiral auxiliary. scirp.orgglpbio.com For instance, the reaction of a racemic substrate with an enantiomerically pure chiral auxiliary, such as (S)-N-isopropyl-α-methylbenzylamine, can lead to the formation of a mixture of diastereomers. google.com These diastereomers possess different physical properties and can often be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched target molecule.
The degree of diastereomeric enhancement can be significantly influenced by the reaction conditions, including the choice of solvent. google.com For example, the reaction of a racemic epoxide with a chiral benzylamine auxiliary in methanol might show little stereoselective enhancement, while conducting the same reaction in a solvent like methyl ethyl ketone (MEK) can lead to a significant enhancement of one diastereomer. google.com This highlights the importance of reaction optimization in achieving high diastereoselectivity.
While specific examples for this compound are not detailed in the provided search results, the general principles of using chiral auxiliaries like substituted benzylamines are directly applicable. d-nb.infogoogle.com
Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach to enantiomerically pure compounds. researchgate.net Lipases and transaminases are two classes of enzymes that are widely used for the resolution and asymmetric synthesis of chiral amines. researchgate.netmbl.or.kr
Lipase-Catalyzed Kinetic Resolution: Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), can catalyze the enantioselective acylation of a racemic amine. researchgate.net In a typical kinetic resolution, one enantiomer of the amine reacts preferentially with an acyl donor (e.g., ethyl methoxyacetate) to form an amide, leaving the unreacted enantiomer of the amine in high enantiomeric excess. researchgate.net This method has been successfully applied to a variety of phenylethylamines, including those with hydroxyl substituents. researchgate.net For the 4-hydroxy derivative of amphetamine, it was observed that the (S)-enantiomer racemized under the enzymatic conditions, potentially leading to a dynamic kinetic resolution where the theoretical yield of the acylated product can exceed 50%. researchgate.net
Transaminase-Catalyzed Asymmetric Synthesis: Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate. mbl.or.kr This allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. The use of stereocomplementary (R)- and (S)-selective transaminases provides access to both enantiomers of the target amine. conicet.gov.ar Transaminases have a broad substrate scope and their application in the synthesis of chiral amines is a rapidly growing field. mbl.or.krdiva-portal.org The synthesis of enantiopure amines using transaminases can be achieved through kinetic resolution of racemic amines or, more attractively, through the asymmetric synthesis from a prochiral ketone. mbl.or.kr
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the enantioselective reaction of an enzyme with the in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomeric product. catalysis-conferences.comresearchgate.net For benzylamines, DKR is often achieved by coupling a lipase-catalyzed acylation with a metal-catalyzed racemization. researchgate.netscispace.com
Palladium-based nanocatalysts have shown remarkable activity for the racemization of primary benzylamines under conditions compatible with enzymatic reactions. researchgate.net The DKR of various substituted benzylamines has been successfully demonstrated using a combination of a lipase (e.g., Novozym 435) and a palladium catalyst. catalysis-conferences.comresearchgate.net The reaction conditions, such as temperature, solvent, and the nature of the acylating agent, play a crucial role in the efficiency of the DKR process. catalysis-conferences.com
Deracemization is another elegant approach to obtain a single enantiomer from a racemic mixture. This can be achieved through various methods, including the use of a single enzyme that can selectively oxidize one enantiomer, which then racemizes, followed by non-selective reduction. researchgate.net Another approach involves the use of two stereocomplementary enzymes in a cyclic process. conicet.gov.ar For instance, a (R)-selective ω-transaminase can be used to deaminate the (R)-enantiomer of a racemic amine, and the resulting ketone can then be re-aminated by a (S)-selective ω-transaminase to furnish the (S)-amine in high enantiomeric excess. conicet.gov.ar
Table 2: Examples of Dynamic Kinetic Resolution of Benzylamines
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1-Phenylethylamine | Pd Nanocatalyst | Novozym 435 | Ethyl Methoxyacetate | 70 | >99 | >99 | researchgate.net |
| Substituted Benzylamines | Pd on Dolomite | Lipase | Ethyl Acetate | 95 | up to 100 | High | catalysis-conferences.com |
| Primary Benzylic Amines | Pd Nanoparticles on Mesocellular Foam | Candida antarctica Lipase B | Methoxyacetate Ester | 50-70 | High | High | scispace.com |
Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methylbenzylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a complete structural map can be assembled.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of 4-Hydroxy-3-methylbenzylamine, distinct signals are expected for the aromatic, benzylic (CH₂), methyl (CH₃), amino (NH₂), and hydroxyl (OH) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl and amino proton signals can be broad and their chemical shifts may vary depending on the solvent and concentration.
The expected ¹H NMR spectral data, based on analogous structures such as 4-methylbenzylamine (B130917) and 3-hydroxybenzylamine, are detailed below. rsc.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (C2-H) | ~7.0 | s (singlet) |
| Ar-H (C6-H) | ~6.9 | d (doublet) |
| Ar-H (C5-H) | ~6.7 | d (doublet) |
| -OH | Variable | br s (broad singlet) |
| -CH₂- | ~3.7 | s (singlet) |
| -NH₂ | Variable | br s (broad singlet) |
| -CH₃ | ~2.2 | s (singlet) |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal. oregonstate.edu The predicted chemical shifts for the eight unique carbon atoms in this compound are based on established substituent effects on a benzene (B151609) ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (Ar-C-OH) | ~155 |
| C1 (Ar-C-CH₂NH₂) | ~132 |
| C2 (Ar-C) | ~130 |
| C6 (Ar-C) | ~128 |
| C3 (Ar-C-CH₃) | ~125 |
| C5 (Ar-C) | ~115 |
| C7 (-CH₂-) | ~45 |
| C8 (-CH₃) | ~16 |
While one-dimensional (1D) NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unambiguous structural assignment, especially for complex derivatives. jst.go.jp
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, a COSY spectrum would confirm the coupling between adjacent aromatic protons on the ring, helping to verify their relative positions. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It would definitively link each aromatic proton signal to its corresponding carbon signal and similarly connect the benzylic and methyl proton signals to their respective carbon signals. thieme-connect.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). mdpi.com HMBC is crucial for piecing together the molecular structure by connecting fragments. For instance, it would show correlations from the benzylic (-CH₂) protons to the aromatic carbons C1, C2, and C6, and from the methyl (-CH₃) protons to carbons C2, C3, and C4, thereby confirming the substitution pattern on the benzene ring. thieme-connect.comnih.gov
For chiral derivatives of this compound, determining the enantiomeric excess (ee) is critical in fields like asymmetric synthesis and pharmaceuticals. NMR spectroscopy provides several methods to achieve this. researchgate.net The fundamental principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and are thus distinguishable in the NMR spectrum. acs.org
This conversion can be achieved by using a chiral derivatizing agent (CDA) to form a covalent bond or a chiral solvating agent (CSA) to form a non-covalent diastereomeric complex. rsc.org For example, a chiral amine derivative could be mixed with a chiral solvating agent such as (R)-VAPOL-phosphoric acid. rsc.org The formation of two distinct diastereomeric complexes (R-amine with R-CSA and S-amine with R-CSA) would result in two separate sets of signals in the ¹H NMR spectrum. The ratio of the integrals of these discriminated peaks provides a direct and accurate measurement of the enantiomeric excess. researchgate.netacs.org
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise from the breakdown of the molecular ion.
For this compound (molecular formula C₈H₁₁NO), the exact molecular weight is 137.18 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 137. The fragmentation of benzylamines is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) due to the stability of the resulting benzylic cation. libretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 120 | [M - NH₂]⁺ | Loss of the amino group via benzylic cleavage |
| 107 | [M - CH₂NH₂ + H]⁺ | Loss of the aminomethyl group, rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl (B1604629) compounds |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly useful for the analysis of non-volatile or thermally unstable compounds in complex mixtures. researchgate.net
In the analysis of this compound and its derivatives, LC-MS would typically employ a reversed-phase column (such as a C18) to separate the analyte from other components in a sample matrix. Following separation, the compound enters the mass spectrometer, where it is commonly ionized using electrospray ionization (ESI). In positive ESI mode, the basic amine group of this compound would be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z = 138.1.
LC-MS/MS, a tandem MS technique, can be used for highly selective and sensitive quantification. google.com In this method, the [M+H]⁺ ion is selected and fragmented, and a specific product ion is monitored. This approach is widely used in metabolomics, environmental analysis, and pharmaceutical research for the detection and quantification of trace amounts of specific compounds. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like this compound and its derivatives. emory.edu In ESI-MS, the analyte is introduced into the mass spectrometer in a solution, which is then nebulized to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This gentle ionization process typically results in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and preserving the molecular ion for accurate mass determination. emory.edu
Tandem mass spectrometry (MS/MS) further enhances the structural elucidation capabilities by allowing for the controlled fragmentation of selected ions. scielo.org.mxnih.gov In an MS/MS experiment, a specific precursor ion, such as the molecular ion of a this compound derivative, is isolated and then subjected to collision-induced dissociation (CID). acs.org The resulting fragment ions are then analyzed to provide detailed structural information.
Studies on protonated benzylamines have shown that a common fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov For substituted benzylamines, the fragmentation patterns can be quite complex, often involving rearrangements. For instance, the fragmentation of protonated 3,4-dihydroxybenzylamine (B7771078) and 3-methoxy-4-hydroxybenzylamine also shows an initial loss of NH₃ at low collision energies. nih.gov The fragmentation of N-benzylated cations generally leads to the formation of benzyl cations. researchgate.net
The fragmentation of 2-oxopyrrolidinoindolines substituted with benzyl groups has been studied using ion trap mass spectrometry (IT-MS) and MS/MS. These studies revealed characteristic losses of the benzyl moiety (91 Da). scielo.org.mx Furthermore, the cleavage of the lactam ring can lead to the neutral loss of benzylisocyanate. scielo.org.mx
The table below summarizes common fragmentation patterns observed in the ESI-MS/MS of benzylamine (B48309) derivatives.
| Precursor Ion | Fragmentation Pathway | Resulting Fragment Ion(s) | Reference(s) |
| Protonated Benzylamine | Loss of Ammonia | [M+H - NH₃]⁺ | nih.gov |
| N-Benzylated Cations | Formation of Benzyl Cation | Benzyl Cation | researchgate.net |
| Benzyl-Substituted 2-oxopyrrolidinoindolines | Loss of Benzyl Moiety | [M - 91]⁺ | scielo.org.mx |
| Benzyl-Substituted 2-oxopyrrolidinoindolines | Cleavage of Lactam Ring | Neutral loss of Benzylisocyanate | scielo.org.mx |
Analysis of Bromine Isotopic Patterns for Unknown Derivative Identification
Mass spectrometry is a powerful tool for identifying unknown compounds, and the presence of certain elements with characteristic isotopic patterns can greatly simplify this process. Bromine is an excellent example, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). savemyexams.comjeolusa.com This results in a distinctive isotopic pattern in the mass spectrum for any bromine-containing molecule.
For a molecule containing a single bromine atom, the mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. savemyexams.com This M and M+2 pattern is a clear indicator of the presence of bromine. For instance, in the mass spectrum of bromomethane (B36050) (CH₃Br), peaks corresponding to [CH₃⁷⁹Br]⁺ and [CH₃⁸¹Br]⁺ would appear at m/z 94 and 96 with roughly equal intensity. savemyexams.com
This characteristic isotopic signature is invaluable for the identification of unknown brominated derivatives of this compound. By examining the mass spectrum for this unique pattern, researchers can quickly confirm the presence and number of bromine atoms in a molecule. This information, combined with the accurate mass measurement of the molecular ion, significantly narrows down the possibilities for the elemental composition of the unknown compound. acs.orgnih.gov
A liquid chromatography-mass spectrometry (LC-MS) method using negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation has been developed for the selective detection of unknown organic bromine compounds by monitoring for the bromide ions at m/z 79 and 81. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The broad O-H stretching vibration of the phenolic hydroxyl group would be expected in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. researchgate.net C-H stretching vibrations from the aromatic ring and the methyl and methylene (B1212753) groups would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration of the amine would likely be found in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the benzene ring. The presence of the hydroxyl and aminomethyl substituents on the ring will influence the position and intensity of these absorptions. For benzylamine itself, absorption maxima are observed at 206 nm and 256 nm. sielc.com For para-substituted benzylamines like p-hydroxybenzylamine, spectral changes are observed in the 300-540 nm range during enzymatic reactions, indicating the formation of various intermediates. nih.gov Specifically, a transient at 340 nm has been attributed to the formation of a Schiff base complex. nih.govacs.org
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Reference(s) |
| Infrared (IR) | O-H Stretch (Phenol) | 3200-3600 | |
| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 (two bands) | researchgate.net |
| Infrared (IR) | Aromatic C-H Stretch | 3000-3100 | |
| Infrared (IR) | Aliphatic C-H Stretch | 2850-2960 | |
| Infrared (IR) | Aromatic C=C Stretch | 1450-1600 | researchgate.net |
| Infrared (IR) | C-N Stretch | 1000-1200 | researchgate.net |
| Ultraviolet-Visible (UV-Vis) | π → π* Transition | ~210 nm and ~270-280 nm | sielc.com |
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes and Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. bhu.ac.inlibretexts.org Since this compound itself is a diamagnetic molecule with all electrons paired, it is ESR-silent. However, ESR spectroscopy becomes a crucial tool when studying its metal complexes or radical species derived from it.
When this compound or its derivatives act as ligands to form complexes with paramagnetic metal ions (e.g., Cu(II), Co(II), Mn(II)), the resulting complexes are often ESR-active. researchgate.netnih.govslideshare.net The ESR spectrum provides valuable information about the electronic structure of the metal center, its oxidation state, and the coordination environment provided by the ligand. For example, in Cu(II) complexes with Schiff bases derived from substituted benzylamines, the g-values (g|| > g⊥ > 2.0023) can indicate a distorted octahedral geometry with the unpaired electron localized in the dx²-y² orbital of the Cu(II) ion. researchgate.net
Furthermore, if this compound or its derivatives are oxidized to form radical species, these can be detected and characterized by ESR. The hyperfine splitting pattern in the ESR spectrum, arising from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), can provide a detailed map of the electron spin distribution within the radical, aiding in its structural identification. nih.gov
Thermogravimetric Analysis and Differential Thermal Analysis (TG-DTA) for Thermal Stability of Derivatives
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. For derivatives of this compound, TGA can determine the temperatures at which decomposition or loss of volatile components occurs. This information is crucial for understanding the thermal stability of these compounds. For instance, TGA studies on benzylamine-based CO₂ capture adsorbents have shown that while they are thermally and hydrothermally stable at high temperatures, significant oxidative degradation can occur at more moderate temperatures (above 70 °C). scienceopen.com In another example, thermogravimetric analysis of (benzylamine)trifluoroboron (B1197106) indicates that it is stable at elevated temperatures, with decomposition occurring above 200°C.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. DTA can detect exothermic or endothermic processes such as phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition). When used in conjunction with TGA, DTA provides a more complete picture of the thermal behavior of the derivatives.
The thermal stability of derivatives of this compound can be influenced by various factors, including the nature of the substituents and the presence of intermolecular interactions like hydrogen bonding.
Theoretical Molecular Structure Optimization and Computational Chemistry Studies
Computational chemistry provides a powerful avenue for investigating the molecular structure and properties of this compound and its derivatives. Using methods like Density Functional Theory (DFT), it is possible to optimize the molecular geometry and predict various spectroscopic and electronic properties.
Theoretical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Properties: Calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict electronic transitions for comparison with UV-Vis spectra.
Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals (HOMO, LUMO), and electrostatic potential, which are crucial for understanding reactivity.
Study Reaction Mechanisms: Model the pathways of chemical reactions involving these compounds, including the structures of transition states and intermediates.
For example, computational studies have been used to investigate the fragmentation mechanisms of protonated benzylamines in mass spectrometry, providing insights into the energies of different fragmentation pathways. nih.gov Ab initio calculations have been employed to interpret the fragmentation of protonated 3,4-dihydroxybenzylamine and 3-methoxy, 4-hydroxybenzylamine. nih.gov Similarly, computational docking studies have been used to understand the binding of GPR88 agonists, which include substituted phenylacetamides, to their target receptor. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structural Determination of Derivatives
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. unimi.it If a suitable single crystal of a derivative of this compound can be grown, this technique can provide a wealth of structural information, including:
Molecular Connectivity and Conformation: Unambiguous determination of how atoms are bonded together and the spatial arrangement of the molecule in the solid state.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
Stereochemistry: Absolute configuration of chiral centers can be determined.
Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions.
For instance, the X-ray crystal structure of Mn{C₆H₂(OCH₃)₂-4,6-CH₂NMe₂-2}(CO)₄, a cyclomanganated benzylamine derivative, has been determined, providing precise details of its molecular geometry. acs.org Similarly, the structures of various metal complexes with ligands derived from benzylamine have been elucidated using this technique. researchgate.netjhu.edu The solid-state structure of cocrystals formed between benzylamine, α-methylbenzylamine, and their chloride salts have also been characterized by X-ray diffraction. acs.org
Biological Activities and Pharmacological Investigations of 4 Hydroxy 3 Methylbenzylamine Derivatives
Antimicrobial Activity Assessments
Derivatives of 4-Hydroxy-3-methylbenzylamine, such as Schiff bases, are known to be explored for their antimicrobial properties. The imine or azomethine group (>C=N–) characteristic of Schiff bases is a key structural feature associated with a broad range of biological activities, including antibacterial and antifungal effects. nih.govscirp.org The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial potency. scirp.org
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Similarly, Mannich bases, formed by the aminomethylation of the phenolic ring, represent another class of derivatives with documented antimicrobial potential. nih.gov Research on Mannich bases of other phenolic compounds, like thymol (B1683141), has shown that aminomethylation can lead to potent antibacterial agents against both E. coli (Gram-negative) and S. aureus (Gram-positive). researchgate.net
Interactive Data Table: Antibacterial Activity of Related Benzylamine (B48309) Derivatives
| Derivative Class | Compound/Complex | Test Organism | Activity/Result | Citation |
| Schiff Base | (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628) Complexes | E. coli, P. aeruginosa (Gram-) | Promising Activity | scirp.org |
| Schiff Base | (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide Complexes | B. subtilis, S. pneumoniae (Gram+) | Promising Activity | scirp.org |
| Mannich Base | 4-((dimethylamino)methyl)-2-isopropyl-5-methylphenol | E. coli (Gram-) | Significant Inhibition (MIC 6.25 µg/ml) | researchgate.net |
| Mannich Base | 4-((dimethylamino)methyl)-2-isopropyl-5-methylphenol | S. aureus (Gram+) | Significant Inhibition (MIC 6.25 µg/ml) | researchgate.net |
Antifungal Activity against Fungal Pathogens
The antifungal potential of this compound derivatives is also an area of scientific interest. Pathogenic fungi, such as Candida albicans, are common targets in the screening of new antimicrobial compounds. nih.gov Schiff bases and their metal complexes have demonstrated notable activity against fungal strains. scirp.org For example, metal complexes of Schiff bases derived from sulfacetamide (B1682645) have been shown to be effective against Aspergillus fumigates and Candida albicans. scirp.org
Amides derived from ferulic acid, which shares the 4-hydroxy-3-methoxy-phenyl structure (structurally similar to the 4-hydroxy-3-methyl-phenyl moiety), have shown potent antifungal activity against Candida species. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell wall, leading to cell lysis. nih.gov Mannich bases of thymol have also been reported to have high inhibitory effects against the fungus Trichophyton rubrum. researchgate.net
Antioxidant Properties and Free Radical Scavenging Capabilities
The phenolic structure is a well-known pharmacophore for antioxidant activity. The hydroxyl group on the benzene (B151609) ring of this compound and its derivatives can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. rsc.orgnih.gov The antioxidant capacity of these compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. rsc.org
Derivatives like Schiff bases often retain or even enhance this antioxidant potential. nih.gov Studies on a series of 3-Schiff base-4-hydroxycoumarin derivatives showed that these compounds possess significant antioxidant activity. rsc.org For instance, one such derivative demonstrated potent radical scavenging in the ABTS assay, equivalent to 1.34 times that of the standard antioxidant Trolox, and an IC₅₀ value of 45.8 μM in the DPPH assay. rsc.org The electronic properties of substituents on the benzylamine portion of the molecule can modulate this activity.
Cytotoxic and Antineoplastic Activities
The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound, particularly Mannich bases, have shown considerable promise in this area. nih.govmdpi.com These compounds are evaluated for their ability to kill cancer cells or inhibit their growth across a wide variety of human cancer cell lines.
In vitro Cytotoxicity against various Cancer Cell Lines
Mannich base derivatives of various phenolic compounds have demonstrated potent cytotoxic effects. nih.gov For example, N-Mannich bases of 1,3,4-oxadiazole (B1194373) have been tested against melanoma (A375, C32), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing significant activity. mdpi.com Similarly, Mannich bases derived from flavonoids exhibited high cytotoxicity against the MDA-MB-231 breast cancer cell line, with one derivative reporting an IC₅₀ value of 5.75 µM. researchgate.net
The structural configuration of these derivatives plays a crucial role in their cytotoxic potency. Factors such as the type of secondary amine used in the Mannich reaction and the substitution pattern on the aromatic rings can significantly influence activity and selectivity against different cancer cells. nih.gov Some derivatives of 4-aminobenzofuroxan have shown high selectivity towards MCF-7 (breast) and M-HeLa (cervical) tumor cell lines while exhibiting lower toxicity to normal cells. mdpi.com Amides derived from the structurally related ferulic acid were also found to be selectively cytotoxic to HL-60 (leukemia) cells. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of Related Benzylamine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Citation |
| N-Mannich Base | 5-(3,4-dichlorophenylpiperazine)-1,3,4-oxadiazole derivative | A375 (Melanoma) | 80.79 | mdpi.com |
| Flavonoid Mannich Base | 5,7-dihydroxy-8-(4-methoxybenzylamine)-2-phenyl-4H-chromen-4-one | MDA-MB-231 (Breast) | 5.75 | researchgate.net |
| Ferulic Acid Amide | N-(3,4-dimethoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | HL-60 (Leukemia) | 36.45 | nih.gov |
| Ferulic Acid Amide | N-(4-chlorobenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | HL-60 (Leukemia) | 49.02 | nih.gov |
| Hydroxythiopyridone | 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | A549 (Lung) | 1.8 | nih.gov |
| Hydroxythiopyridone | 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | CH1/PA-1 (Ovarian) | 1.5 | nih.gov |
Cell Proliferation and Colony Formation Assays
Beyond direct cytotoxicity, the antineoplastic effects of these derivatives are also assessed by their ability to inhibit cancer cell growth and proliferation over time. Cell proliferation assays measure the rate of cell division, while colony formation (or clonogenic) assays determine the ability of a single cancer cell to grow into a colony.
Studies on active N-Mannich bases have included clonogenic assays, which demonstrated that these compounds can effectively inhibit the growth of melanoma cells at various concentrations. mdpi.com Some coumarin-based derivatives have also been found to decrease the proliferation of A549 lung cancer cells and arrest the cell cycle at the G1/S checkpoint, thereby halting DNA synthesis and cell division. nih.gov Mechanistic studies have shown that some derivatives can induce apoptosis (programmed cell death) in cancer cells, indicated by the depolarization of F-actin filaments. mdpi.com Furthermore, related hydrazide derivatives have been found to induce autophagy-dependent cell death in breast cancer cells by inhibiting the mTOR signaling pathway. nih.gov
Enzyme Inhibition Studies
The ability of this compound derivatives to inhibit specific enzymes has been a key area of research, with significant findings in the modulation of enzymes involved in inflammation and neurotransmitter metabolism.
Derivatives of this compound have demonstrated notable inhibitory activity against lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Specifically, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of human platelet-type 12-lipoxygenase (12-LOX). These compounds exhibit nanomolar potency and show excellent selectivity over other related lipoxygenases, such as 5-LOX and 15-LOX, as well as cyclooxygenase (COX) enzymes. The optimization of this benzenesulfonamide-based scaffold has led to the development of compounds that effectively reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE) in human platelets and mouse/human beta cells.
| Compound Derivative | Target Enzyme | Ki (μM) | Reference |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 35 | 12-LOX | 0.35 ± 0.08 | |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative 36 | 12-LOX | 0.53 ± 0.2 |
Furthermore, other studies have explored the inhibition of 5-lipoxygenase (5-LOX), another critical enzyme in the leukotriene biosynthetic pathway. While the benzenesulfonamide (B165840) derivatives showed high selectivity for 12-LOX, other structurally related compounds have been investigated for their potential to inhibit 5-LOX. For instance, manoalide, a sesterterpenoid, has been shown to be a selective inhibitor of 5-LOX with an approximate IC50 of 0.3 μM, while showing significantly less activity against 12-lipoxygenase. The investigation of various derivatives continues to be a promising area for the development of targeted anti-inflammatory agents.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Research has shown that certain derivatives based on scaffolds structurally related to this compound can selectively inhibit COX-2. This selectivity is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
For example, pyrimidine (B1678525) derivatives have been synthesized and evaluated for their COX inhibitory activity. Some of these compounds have shown potent and selective inhibition of COX-2. One study reported pyrano[2,3-d]pyrimidine derivatives with IC50 values for COX-2 inhibition as low as 0.04 μM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257). Another series of pyrimidine-pyridine hybrids also demonstrated better inhibitory effects against COX-2, with IC50 values ranging from 0.25 to 0.89 μM, compared to celecoxib (IC50 = 1.11 μM).
| Compound Series | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Pyrano[2,3-d]pyrimidines (Compound 5) | - | 0.04 ± 0.09 | - | |
| Pyrano[2,3-d]pyrimidines (Compound 6) | - | 0.04 ± 0.02 | - | |
| Pyrimidine-Pyridine Hybrid (Compound 29) | - | 0.25 | - | |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |
The development of new drug candidates with selective inhibitory effects against COX-2 remains a significant area of research due to the similar cellular expression and high sequence homology between the COX isoforms.
Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic degradation of catecholamine neurotransmitters. Inhibition of COMT is a therapeutic strategy for Parkinson's disease. While direct studies on this compound derivatives are limited, research on structurally similar compounds provides valuable insights.
Influence on Cellular and Physiological Processes
Derivatives of this compound have been identified as potent inhibitors of platelet function. Specifically, a class of compounds based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has demonstrated significant activity. google.comgoogle.com These compounds were developed as inhibitors of the enzyme 12-lipoxygenase (12-LOX), which plays a role in platelet hemostasis and thrombosis. google.comgoogle.com
Key findings show that these derivatives inhibit platelet aggregation induced by the Protease-Activated Receptor 4 activating peptide (PAR-4-AP). google.comgoogle.com Furthermore, they were shown to decrease calcium mobilization in human platelets in a concentration-dependent manner. google.comgoogle.com Intracellular calcium signaling is a critical step in platelet activation and aggregation. researchgate.net The inhibition of both aggregation and calcium mobilization highlights the potential of this class of compounds to modulate platelet function. google.comgoogle.com
Inhibitory Effects of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivative on Platelet Function
| Derivative Class | Cellular Process Inhibited | Inducing Agent | Biological Target |
|---|---|---|---|
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Platelet Aggregation google.comgoogle.com | PAR-4-AP | 12-Lipoxygenase (12-LOX) google.comgoogle.com |
| Calcium Mobilization google.comgoogle.com | PAR-4-AP |
Investigations have revealed that this compound itself possesses the ability to interact directly with DNA. Gel electrophoresis studies showed that the compound can induce DNA fragmentation, suggesting it can cleave DNA through both hydrolytic and oxidative mechanisms without the need for external agents.
Furthermore, more complex derivatives, specifically metal complexes incorporating Schiff bases derived from benzylamines, have been a subject of DNA interaction research. researchgate.net These ternary metal complexes have been shown to bind to DNA, with studies suggesting a groove binding mode of interaction. researchgate.net The binding capabilities are supported by the determination of intrinsic binding constants (Kb) and Stern-Volmer quenching constants (Ksv). researchgate.net Nuclease activity against plasmid DNA has also been demonstrated for these types of complexes. researchgate.netdoi.org This line of research suggests that the this compound scaffold can be incorporated into more complex molecules with significant DNA interaction properties. researchgate.net
Effects on Mitochondrial Respiration
While direct and specific investigations into the effects of this compound derivatives on the rate of mitochondrial respiration are not extensively detailed in available research, the pharmacological activity of the broader class of benzylamine compounds is intrinsically linked to mitochondrial function through their interaction with monoamine oxidases (MAO). MAO-A and MAO-B are flavoenzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters and dietary amines. nih.govnih.gov
Benzylamine and its substituted analogues are well-established substrates for mitochondrial MAO enzymes. acs.orgacs.org The enzymatic process involves the oxidative deamination of the amine to its corresponding imine, which is subsequently hydrolyzed to an aldehyde and ammonia (B1221849). nih.gov This catalytic activity is coupled to the reduction of the FAD cofactor within the enzyme, which is then reoxidized by molecular oxygen, producing hydrogen peroxide. nih.gov The entire process is a fundamental aspect of mitochondrial biochemistry.
Structure-activity relationship studies have been conducted on various benzylamine analogues to understand their interaction with MAO A and MAO B. For instance, with recombinant human liver MAO A, the rate of oxidation of para-substituted benzylamine analogues correlates with the substituent's electronic effects. acs.org Kinetic studies show that for these analogues, α-C−H bond cleavage is the rate-limiting step in catalysis. acs.org Similarly, extensive research on bovine liver mitochondrial MAO B has explored how different substituents on the benzylamine ring affect its oxidation. acs.org
The interaction of certain benzylamine derivatives with mitochondria can extend to more direct effects on mitochondrial integrity and function. For example, some palladium complexes derived from benzylamine have been found to exert a damaging effect on mitochondria and inhibit glycolysis in cancer cell lines. researchgate.net In another study, a novel single-molecule photocatalyst was shown to oxidize various benzylamine derivatives while simultaneously impairing the electron transport chain (ETC) function, which suppressed ATP synthesis and mitochondrial respiration in tumor cells. acs.org
These findings underscore that while the specific impact of this compound on mitochondrial oxygen consumption rates may not be fully characterized, the established role of benzylamines as substrates for mitochondrial MAO enzymes places their metabolism squarely within the context of mitochondrial processes.
Table 1: Interaction of Substituted Benzylamine Analogues with Mitochondrial Monoamine Oxidase (MAO)
| Compound/Derivative Class | Enzyme | Observed Interaction/Finding | Citation |
|---|---|---|---|
| Para-substituted Benzylamines | Human Liver MAO A | Binding affinity is best correlated with the van der Waals volume of the substituent. The rate of oxidation is best correlated with the substituent's electronic effects. | acs.org |
| α,α-[²H]Benzylamines | Human Liver MAO A | Deuterium kinetic isotope effects range from 6 to 13, indicating that α-C−H bond cleavage is the rate-limiting step in catalysis. | acs.org |
| Benzylamine Analogues | Bovine Liver MAO B | The enzyme oxidizes a range of benzylamine analogues, with structure-activity relationships established. | acs.org |
| Myrtenal and Benzylamine Derivatives (Palladium Complexes) | Not Specified | Found to have a damaging effect on mitochondria in the course of their antineoplastic action. | researchgate.net |
| Para-substituted Benzylamine Derivatives | Superphane 1 (Photocatalyst) | Oxidized by the photocatalyst, which in turn suppressed mitochondrial respiration and ATP synthesis in Hepa 1–6 cells. | acs.org |
Modulation of Plant Growth and Development (e.g., seed germination, root growth, lateral root formation)
A prominent derivative of this compound, 6-(2-hydroxy-3-methylbenzylamino)purine (designated PI-55 ), has been identified as a potent modulator of plant growth and development. nih.govmdpi.com This compound functions as a cytokinin antagonist, primarily by competitively inhibiting the binding of natural cytokinins to their receptors, with the Arabidopsis receptor CRE1/AHK4 being a primary target. nih.govcas.czfrontiersin.org By blocking cytokinin perception, PI-55 induces physiological responses that are characteristic of a low-cytokinin status in the plant. nih.govfrontiersin.org
Effects on Seed Germination
Cytokinins are known to interact with other phytohormones, particularly abscisic acid (ABA), to regulate the transition from seed dormancy to germination. nih.govnih.gov By antagonizing cytokinin signaling, PI-55 can alter this hormonal balance. Research has demonstrated that PI-55 accelerates the germination of Arabidopsis thaliana seeds. nih.govmdpi.comcas.cz This effect is consistent with phenocopying a lowered cytokinin status, which can influence the expression of genes involved in ABA signaling pathways that typically inhibit germination. nih.govnih.gov
Effects on Root Growth
One of the most well-documented roles of cytokinins is the inhibition of root growth and elongation. oup.com Consequently, cytokinin antagonists are expected to promote root development. Studies have consistently shown that PI-55 promotes root growth in Arabidopsis. nih.govmdpi.comcas.cz This effect highlights its potential to modify plant architecture by enhancing the root system. frontiersin.org However, the effect can be species-dependent. In a study on the medicinal plant Rumex crispus, PI-55 did not have a significant effect on root growth at the tested concentrations. researchgate.net In another species, Bowiea natalensis, PI-55 was found to reduce growth by approximately 30%, but only at a high concentration of 10 μM. researchgate.net In Tulbaghia simmleri, a high concentration of PI-55 (10 μM) was effective in rooting a large number of shoots produced in vitro. nih.gov
Effects on Lateral Root Formation
Table 2: Effects of 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) on Plant Growth and Development
| Plant Species | Developmental Process | Observed Effect | Citation |
|---|---|---|---|
| Arabidopsis thaliana | Seed Germination | Accelerated germination. | nih.govmdpi.comcas.cz |
| Arabidopsis thaliana | Root Growth | Promoted root growth. | nih.govmdpi.comcas.czfrontiersin.org |
| Arabidopsis thaliana | Lateral Root Formation | Promoted the formation of lateral roots. | nih.govmdpi.comcas.cz |
| Tulbaghia simmleri | Rooting of in vitro shoots | Effective in promoting rooting at 10 μM. | nih.gov |
| Rumex crispus | Root & Shoot Growth | No significant effect at concentrations from 0.001–10 μM. | researchgate.net |
| Bowiea natalensis | Seedling Growth | No significant effect up to 1 μM; growth reduced by ~30% at 10 μM. | researchgate.net |
| Tobacco and Wheat | General | Demonstrated anticytokinin effect in bioassays. | frontiersin.org |
Mechanistic Elucidation of 4 Hydroxy 3 Methylbenzylamine S Biological Actions
Identification and Validation of Molecular Targets
Direct molecular targets for 4-hydroxy-3-methylbenzylamine have not been extensively documented. However, research on its purine (B94841) derivative, PI-55, has clearly identified and validated its molecular targets within the plant kingdom.
Studies have demonstrated that PI-55 functions as a cytokinin antagonist by directly interacting with cytokinin receptors. nih.govmdpi.com The primary molecular targets have been identified as the Arabidopsis thaliana histidine kinase (AHK) receptors, which are key components of the cytokinin signal transduction pathway. frontiersin.org Specifically, PI-55 targets the cytokinin receptors CRE1/AHK4 and AHK3. nih.gov Genetic analysis has further validated that CRE1/AHK4 is the principal target of PI-55's antagonistic activity in Arabidopsis. nih.gov This specificity allows for the precise modulation of cytokinin-mediated physiological processes in plants.
Investigation of Signal Transduction Pathway Modulation (e.g., MAPK Signaling)
There is a lack of specific studies investigating the direct modulation of signal transduction pathways, such as the MAPK signaling cascade, by this compound.
The majority of research into signal transduction modulation has been conducted on the derivative PI-55, which is known to block the cytokinin signaling pathway. nih.govbibliotekanauki.pl This pathway is a multi-step phosphorelay system crucial for plant growth and development. bibliotekanauki.pl By inhibiting the cytokinin receptors, PI-55 effectively halts the downstream signaling cascade that would normally be initiated by natural cytokinins. nih.govfrontiersin.org While MAPK signaling is a critical pathway in many biological processes, including plant stress responses, current research does not establish a direct link between this compound or its derivative PI-55 and the modulation of the MAPK pathway. nih.govgoogle.com
Studies on Binding Affinities and Kinetic Profiles with Biological Targets
PI-55 has been shown to act as a competitive inhibitor of the natural cytokinin ligand, trans-zeatin, at the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3. nih.govbibliotekanauki.pl This competitive inhibition indicates that PI-55 binds to the same active site on the receptors as the endogenous ligand, thereby preventing the natural hormone from binding and initiating a signal. While PI-55 demonstrates strong antagonistic properties, it has been noted that at high concentrations, it may weakly induce the interaction with AHK3, potentially leading to partial activation. frontiersin.org
Table 1: Competitive Binding of PI-55
| Derivative | Target Receptor(s) | Binding Nature | Competing Ligand | Reference |
| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | CRE1/AHK4, AHK3 | Competitive Inhibition | trans-zeatin | nih.govbibliotekanauki.pl |
Molecular Docking and Computational Simulations of Ligand-Target Interactions
There is a scarcity of published molecular docking and computational simulation studies focusing specifically on the interactions of this compound with biological targets.
However, the general principles of molecular docking are widely used to predict the binding orientation and affinity of small molecules like this compound to the active site of a protein. nih.gov Such computational methods are invaluable for understanding structure-activity relationships and for the rational design of more potent derivatives. For a molecule like this compound, docking studies would typically involve modeling its interaction with potential enzyme or receptor targets, analyzing factors such as hydrogen bonds, hydrophobic interactions, and steric compatibility to predict its binding mode and energy. While specific studies on this compound are lacking, computational approaches have been applied to derivatives of related benzylamines to explore their binding to various receptors. nih.gov
Genetic Analysis of Target Specificity (e.g., for plant receptors)
Direct genetic analysis to determine the target specificity of this compound has not been reported. The available genetic studies focus on its derivative, PI-55.
Genetic analysis in Arabidopsis thaliana has been instrumental in confirming the target specificity of PI-55. nih.gov These studies have revealed that the cytokinin receptor CRE1/AHK4 is the primary molecular target for the antagonistic action of PI-55. nih.gov Experiments using Arabidopsis mutants, particularly those with alterations in cytokinin receptor genes, have been crucial. For instance, the application of PI-55 to various mutant lines has helped to delineate the specific roles of AHK2, AHK3, and CRE1/AHK4 in cytokinin perception and the plant's response to this antagonist. mdpi.com These genetic approaches provide definitive evidence of the in-planta target of PI-55 and its role in inhibiting cytokinin perception. nih.gov
Assessment of Oxidative Stress Response Pathways
Direct and specific research on the comprehensive assessment of how this compound modulates oxidative stress response pathways is limited. However, initial studies indicate that the compound itself possesses antioxidant properties.
One study has shown that this compound exhibits promising antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Its capacity to neutralize free radicals was found to be comparable to that of butylated hydroxytoluene (BHT), a standard antioxidant. This suggests that this compound may play a role in mitigating oxidative stress, which is an imbalance between the production of reactive oxygen species and the ability of an organism to counteract their harmful effects. eyewiki.org Oxidative stress is implicated in a variety of cellular damage and disease processes. nih.gov The phenolic hydroxyl group in the structure of this compound is likely a key contributor to its antioxidant potential.
Analysis of Gene Expression Changes Induced by this compound Derivatives (e.g., cytokinin response genes)
There are no available studies on the analysis of gene expression changes induced directly by this compound. The research in this area has been exclusively conducted on its cytokinin antagonist derivative, PI-55.
The application of PI-55 to plants has been shown to cause significant changes in the expression of cytokinin-responsive genes. Specifically, PI-55 has been observed to repress the induction of the cytokinin response gene ARR5:GUS in Arabidopsis. nih.gov Furthermore, the physiological effects of PI-55 treatment mimic the known consequences of a reduced cytokinin status in plants. These effects include the acceleration of seed germination and the promotion of root growth and lateral root formation. nih.gov These phenotypic changes are a direct result of the altered gene expression profile caused by the inhibition of cytokinin signaling.
Table 2: Effects of PI-55 on Cytokinin-Related Gene Expression and Physiology
| Derivative | Effect on Gene Expression | Phenotypic Outcome | Reference |
| PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) | Repression of cytokinin response gene ARR5:GUS | Accelerated seed germination, promoted root growth and lateral root formation | nih.gov |
Structure Activity Relationship Sar and Drug Design Studies of 4 Hydroxy 3 Methylbenzylamine Derivatives
Systematic Exploration of Substituent Effects on Biological Efficacy
The biological activity of derivatives based on a core scaffold is profoundly influenced by the nature and position of various substituents. For scaffolds analogous to 4-hydroxy-3-methylbenzylamine, systematic alterations of the aromatic ring and the amine function are crucial in delineating the SAR.
Research on similar phenolic compounds has demonstrated that modifications to the hydroxyl and methyl groups on the phenyl ring can significantly impact activity. For instance, in studies of 4-hydroxycoumarin (B602359) derivatives, the introduction of different side chains was explored to establish a clear structure-activity relationship. nih.gov Similarly, for 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, optimization of the scaffold led to compounds with nanomolar potency against their target, 12-lipoxygenase. nih.govgoogle.com
The amine group of the benzylamine (B48309) moiety is another critical point for modification. N-alkylation or N-acylation can alter the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets. For example, in isosteviol-based 1,3-aminoalcohols, N-benzyl substitution was found to be advantageous for antiproliferative activity. mdpi.com
The following table illustrates hypothetical substituent effects on a this compound scaffold based on general principles observed in similar molecules.
| Position of Substitution | Substituent Type | Potential Impact on Biological Efficacy |
| Phenolic Hydroxyl (Position 4) | Etherification (e.g., -OCH3) | May decrease hydrogen bond donating ability, potentially altering target binding and metabolic stability. |
| Esterification (e.g., -OCOCH3) | Can act as a prodrug strategy, improving bioavailability. | |
| Methyl Group (Position 3) | Replacement with larger alkyl groups | Can introduce steric hindrance, potentially improving selectivity or reducing off-target effects. |
| Replacement with electron-withdrawing groups (e.g., -Cl, -CF3) | May alter the pKa of the phenolic hydroxyl and influence electronic interactions with the target. | |
| Amine Group | N-Alkylation (e.g., -NHCH3, -N(CH3)2) | Can modulate basicity and lipophilicity, affecting cell permeability and target engagement. |
| N-Acylation (e.g., -NHCOCH3) | Neutralizes the basicity of the amine, which can significantly change the binding mode and pharmacokinetic properties. | |
| Aromatic Ring (Positions 2, 5, 6) | Halogenation | Can enhance binding through halogen bonding and improve metabolic stability. |
| Introduction of heterocyclic rings | May introduce additional interaction points with the target and improve physicochemical properties. |
Impact of Chiral Centers and Enantiomeric Purity on Activity and Selectivity
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. rsc.org The introduction of a chiral center into the this compound scaffold, for instance at the benzylic carbon or on a substituent, necessitates the investigation of the individual enantiomers.
Studies on related chiral amines, such as α-methylbenzylamine, have shown that enantiomers can be effectively discriminated by chiral selectors, highlighting the stereospecific interactions that can occur. rsc.org In the context of drug design, it is common for one enantiomer to be significantly more potent or to possess a better safety profile than the other. For instance, in the case of 4-methylaminorex (B1203063) derivatives, the four possible stereoisomers exhibited different potencies. mdpi.com Similarly, for certain GPR88 agonists, one diastereomer was found to be 8-fold more potent than the other. nih.gov
The separation and individual testing of enantiomers are therefore critical steps in the development of chiral drugs based on the this compound core. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers and assessing enantiomeric purity. researchgate.netphenomenex.com The "racemic approach," which involves synthesizing the racemic mixture followed by separation, is a common strategy in the early stages of drug development. mdpi.com
The following table outlines the potential implications of chirality on the properties of this compound derivatives.
| Chiral Aspect | Description | Significance in Drug Design |
| Enantiomeric Specificity | The two enantiomers of a chiral molecule can have different affinities and efficacies towards a biological target. | One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to adverse effects. |
| Stereoselective Metabolism | Enzymes in the body can metabolize enantiomers at different rates. | This can lead to different pharmacokinetic profiles for each enantiomer, affecting the duration and intensity of the drug's action. |
| Chiral Inversion | One enantiomer may be converted into the other in vivo. | This can complicate the pharmacokinetic and pharmacodynamic profile of the drug. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound derivatives, QSAR studies can provide valuable insights for lead optimization by predicting the activity of unsynthesized analogues. nih.govresearchgate.net
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For example, a hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = a(logP) - b(ASA) + c(Dipole) + d
Where:
log(1/IC50) is the biological activity.
logP represents the lipophilicity.
ASA is the accessible surface area (a steric descriptor).
Dipole is the dipole moment (an electronic descriptor).
a, b, c, d are coefficients determined by the regression analysis.
Such models can guide the synthesis of new derivatives with potentially improved activity. nih.gov
Optimization Strategies for Potency, Selectivity, and Biological Performance
The optimization of a lead compound like this compound into a viable drug candidate involves a multi-parameter optimization process. The goal is to enhance potency and selectivity while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Strategies for Optimization:
Potency Enhancement: This can be achieved by introducing functional groups that lead to stronger interactions with the target, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. For example, the introduction of a 4-fluorobenzyl substituent on an isosteviol-based aminoalcohol was found to be effective against cancer cell lines. mdpi.com
Selectivity Improvement: To minimize off-target effects, modifications can be made to exploit differences in the binding sites of related proteins. For instance, subtle structural modifications in 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to excellent selectivity over related lipoxygenases. nih.govgoogle.com
ADME Profiling and Optimization: Early assessment of ADME properties is crucial. Modifications can be made to improve solubility, membrane permeability, and metabolic stability. For example, replacing a morpholine (B109124) substituent with a hydroxypyrrolidine group in one series of compounds reduced lipophilicity and increased activity. acs.org
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a carboxylic acid group might be replaced with a tetrazole.
Design of Scaffold-Based Chemical Libraries for High-Throughput Screening
To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of a chemical library for high-throughput screening (HTS) is a powerful strategy. This approach allows for the rapid testing of a large number of compounds to identify initial "hits."
Principles of Library Design:
Scaffold Hopping and Decoration: The core this compound scaffold can be systematically "decorated" with a diverse set of building blocks at various positions (the phenolic hydroxyl, the methyl group, the amine, and the aromatic ring).
Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse and complex molecules from a common starting material, increasing the chances of finding novel biological activities.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound. Cyclobutyl amino alcohols, for example, are used in fragment-based discovery. nih.gov
Computational Library Design: In silico methods can be used to design a virtual library of derivatives and prioritize a subset for synthesis based on predicted activity and drug-like properties.
The following table outlines a hypothetical combinatorial library based on the this compound scaffold.
| Scaffold | R1 (at O-4) | R2 (at N) | R3 (on Aromatic Ring) |
| H, CH3, COCH3 | H, CH3, Benzyl (B1604629) | H, Cl, F, OCH3 |
By combining a set of 3 R1 groups, 3 R2 groups, and 4 R3 groups, a library of 3 x 3 x 4 = 36 unique compounds could be synthesized and screened.
Analytical Methodologies for 4 Hydroxy 3 Methylbenzylamine and Its Metabolites
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and quantitative analysis of 4-hydroxy-3-methylbenzylamine. Its versatility allows for the separation of the compound from complex mixtures and its precise measurement. A purity of over 99% for this compound hydrochloride has been achieved and verified using HPLC.
Method Development and Validation (Linearity, Repeatability, Accuracy, Limits of Detection and Quantitation)
The development of a robust HPLC method involves the systematic optimization of various parameters to ensure reliable and accurate results. This process is followed by a thorough validation to demonstrate its suitability for the intended application.
Method Development: Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector. For compounds similar to this compound, reversed-phase columns are commonly used. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comrsc.org The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. Detection is often performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light.
Validation Parameters:
Linearity: This is established by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration. A linear relationship, as indicated by a high correlation coefficient (typically >0.99), demonstrates that the response is proportional to the amount of analyte over a specific range.
Repeatability: This assesses the precision of the method under the same operating conditions over a short interval of time. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for trace analysis. For similar compounds, LC-MS/MS methods have achieved LODs in the range of 0.2 to 44 µg/L. nih.govresearchgate.net
A study on the amidation of methyl benzoate (B1203000) with benzylamine (B48309) utilized HPLC with an internal standard to determine reaction conversion, highlighting the quantitative power of the technique. rsc.org
Application of Chiral HPLC for Enantiomer Separation
Since this compound possesses a chiral center, the separation of its enantiomers is often necessary, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most widely used technique for this purpose. phenomenex.com This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. phenomenex.comchiralpedia.com
CSPs are the most common approach and work by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for separating a wide range of chiral compounds, including amines. csfarmacie.czresearchgate.net The choice of CSP and the mobile phase composition are critical for achieving successful enantiomeric separation. phenomenex.com For instance, the enantiomeric separation of α-methylbenzylamine, a structurally related compound, has been successfully achieved using polysaccharide-derived CSPs. researchgate.net The resolution of enantiomers of 3-(2-thienylthio)butyric acid was measured by converting them into diastereoisomeric salts with D-(+)-methylbenzylamine and analyzing them by HPLC. google.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility and improve their chromatographic properties. jcami.eu
GC/MS offers high sensitivity and selectivity, making it ideal for trace analysis and the identification of metabolites in complex biological matrices. The mass spectrometer provides structural information, allowing for the confident identification of the compound and its metabolites based on their mass spectra. For example, GC-MS has been used to identify 4-hydroxy-3-methylbenzaldehyde (B106927), a related compound. researchgate.net A GC-MS method was developed for the simultaneous quantification of MDMA and its metabolites, including 4-hydroxy-3-methoxymethamphetamine, in plasma and urine. jcami.euoup.com This involved derivatization with trifluoroacyl reagents. jcami.euoup.com
Coupled Techniques (e.g., LC-MS/MS) for Complex Biological Matrices
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of compounds in complex biological matrices such as plasma and urine. nih.govresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govresearchgate.net
UPLC-MS/MS, an advanced form of LC-MS/MS, has been utilized to quantify plasma concentrations of similar compounds, providing insights into their metabolism and bioavailability. The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of analytes, which is often necessary for pharmacokinetic studies. sigmaaldrich.com The development of LC-MS/MS methods for the analysis of biological organic acids often involves derivatization to enhance detection. nih.govresearchgate.net
Immunoaffinity Purification Techniques for Specific Biomarkers
Immunoaffinity purification is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its antigen to isolate a target analyte from a complex mixture. nih.gov This method can be used to purify this compound or its specific metabolites from biological fluids, thereby reducing matrix effects and improving the sensitivity and accuracy of subsequent analytical methods like GC/MS or LC-MS/MS. nih.govnih.gov
For instance, an immunoaffinity purification-GC/MS approach has been developed for the determination of various 3-alkyladenines in urine samples, demonstrating the potential of this technique for biomarker analysis. nih.govnih.gov In the analysis of cytokinins, an immunoaffinity purification method was employed for their quantification. plos.org
Derivatization Reagents for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. greyhoundchrom.com For this compound, derivatization can be employed to:
Increase volatility for GC analysis.
Enhance detectability by introducing a chromophore for UV detection or a fluorophore for fluorescence detection.
Improve ionization efficiency for mass spectrometry. umich.edu
Common derivatizing reagents for amines include benzoyl chloride and benzylamine. umich.eduresearchgate.net Benzylamine itself can be used as a derivatization agent to increase the sensitivity of certain analytes in HPLC with fluorescence detection. The use of derivatization reagents like N-methylbenzylamine in GC-MS analysis has been shown to significantly enhance sensitivity for short-chain fatty acids. nih.gov For LC-MS/MS analysis of organic acids, a derivatization reagent, 4-bromo-N-methylbenzylamine, has been used to improve detection. nih.govresearchgate.net
| Analytical Technique | Purpose | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Purification and Quantification | High purity assessment (>99%). |
| Chiral HPLC | Enantiomer Separation | Use of Chiral Stationary Phases (CSPs) to separate enantiomers. phenomenex.comcsfarmacie.cz |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Trace Analysis and Metabolite Profiling | Requires derivatization for non-volatile compounds; provides structural information. jcami.euoup.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis in Complex Biological Matrices | High sensitivity and selectivity for pharmacokinetic studies. nih.govresearchgate.net |
| Immunoaffinity Purification | Specific Biomarker Isolation | Highly selective sample preparation to reduce matrix effects. nih.govnih.gov |
| Derivatization | Enhanced Analytical Detection | Improves volatility, detectability, and ionization efficiency. greyhoundchrom.comumich.edu |
Advanced Research Applications and Translational Potential of 4 Hydroxy 3 Methylbenzylamine Derivatives
Development of Novel Therapeutic Agents
The inherent biological activity of the 4-hydroxy-3-methylbenzylamine core has been leveraged to design and synthesize new molecules with enhanced efficacy and specificity for various therapeutic targets.
Antimicrobial and Antifungal Pharmaceuticals
Derivatives of this compound have demonstrated notable potential in combating microbial and fungal infections. The introduction of different functional groups onto the benzylamine (B48309) scaffold has led to the creation of compounds with significant inhibitory activity against various pathogens.
For instance, research into amides derived from ferulic acid (a structurally related hydroxyphenyl compound) has yielded derivatives with potent antifungal properties. Amides incorporating dimethoxy substitutions on the aromatic ring have shown particular efficacy against Candida species. One such derivative displayed a minimum inhibitory concentration (MIC) of 31.25 μg/mL against both Candida albicans and Candida tropicalis. nih.gov Similarly, coumarin (B35378) derivatives, which can be synthesized from related phenolic precursors, have shown activity against Gram-positive bacteria. A 3-(4-bromphenylcynnamoyl)-4-hydroxycoumarin derivative was found to be highly effective against Staphylococcus aureus with a minimal bactericidal concentration (MBC) of 0.0156 mg/mL. srce.hr
Furthermore, Schiff base metal complexes incorporating a 4-methyl benzylamine moiety have been synthesized and screened for antimicrobial activity. These complexes have shown activity against organisms such as Candida albicans, Bacillus subtilis, and Salmonella typhi. researchgate.net
| Compound Type | Derivative Example | Microorganism | Activity (MIC/MBC) | Reference |
|---|---|---|---|---|
| Ferulic Acid Amide | Amide with dimethoxy substitution | Candida albicans | 31.25 μg/mL (MIC) | nih.gov |
| Ferulic Acid Amide | Amide with dimethoxy substitution | Candida tropicalis | 31.25 μg/mL (MIC) | nih.gov |
| 4-Hydroxycoumarin (B602359) | 3-(4-bromphenylcynnamoyl)-4-hydroxycoumarin | Staphylococcus aureus | 0.0019 mg/mL (MIC) | srce.hr |
| 4-Hydroxycoumarin | 3-(4-bromphenylcynnamoyl)-4-hydroxycoumarin | Staphylococcus aureus | 0.0156 mg/mL (MBC) | srce.hr |
Anticancer Drug Candidates
The cytotoxic properties of this compound and its derivatives have positioned them as potential candidates for cancer therapy. In vitro studies have demonstrated the antiproliferative effects of the parent compound against various cancer cell lines.
Specifically, this compound has been shown to possess cytotoxic activity against HeLa (cervical cancer) and A549 (lung cancer) cells, with half-maximal inhibitory concentration (IC50) values of 226 µg/mL and 242.52 µg/mL, respectively. These findings suggest a significant antiproliferative effect that warrants further investigation.
More complex derivatives have also been developed and evaluated. A series of 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives were synthesized and tested for their effects on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. mdpi.com Certain compounds from this series demonstrated notable activity, reducing cancer cell viability to less than 20% at a concentration of 100 μM. mdpi.com Another line of research involves A-ring cleaved derivatives of ursolic acid, a natural triterpenoid. One such derivative, featuring a secondary amide at the C3 position, showed potent cytotoxic activity in non-small cell lung cancer (NSCLC) cell lines. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | 226 µg/mL | |
| This compound | A549 (Lung Cancer) | 242.52 µg/mL | |
| Ferulic Acid Amide (dimethoxy substitution) | HL-60 (Leukemia) | 36.45 μmol/L | nih.gov |
| Ferulic Acid Amide (4-chlorobenzyl group) | HL-60 (Leukemia) | 49.02 μmol/L | nih.gov |
Anti-inflammatory Therapeutics
The structural motif of benzylamine is present in various compounds investigated for anti-inflammatory properties. Derivatives of α-methyl benzylamine have been shown to possess anti-inflammatory and analgesic properties. In studies using a carrageenan-induced edema model, these derivatives were found to inhibit the inflammatory reaction by 30-60%. google.com
The mechanism of action for some of these anti-inflammatory derivatives is linked to the inhibition of key inflammatory mediators. Pyrimidine-based derivatives, for example, can exhibit anti-inflammatory effects by suppressing cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial for the production of prostaglandins. nih.gov Research on pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with IC50 values against COX-2 as low as 0.04 ± 0.09 μmol, comparable to the standard drug celecoxib (B62257). nih.gov
A phenylpropanoid derivative isolated from Juglans mandshurica, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has also demonstrated significant anti-inflammatory activity. nih.gov HHMP was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov
Agents for Metabolic Disorders (e.g., diabetes, Non-Alcoholic Steatohepatitis)
Derivatives based on the hydroxyphenyl structure have emerged as promising candidates for treating metabolic disorders like diabetes and Non-Alcoholic Steatohepatitis (NASH).
A 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold has been optimized to create potent and selective inhibitors of 12-lipoxygenase (12-LOX). google.com This enzyme is implicated in the pathology of type 1 and type 2 diabetes, as well as NASH. google.com Inhibition of 12-LOX is considered an attractive therapeutic strategy. google.com
Other related structures have also shown potential. Cinnamic acid and its derivatives, which share the hydroxyphenyl group, have been studied for their ability to stimulate insulin (B600854) secretion. nih.gov The key pharmacophore for this activity was identified as a hydroxy-substituted group at the meta-position or a methoxy-substituted group at the para-position on the cinnamic acid structure. nih.gov Coumarin derivatives have also been investigated as potential antidiabetic agents through mechanisms such as the inhibition of α-glucosidase and protein tyrosine phosphatase 1B. nih.gov
For NASH, which is considered a hepatic manifestation of metabolic syndrome, various therapeutic strategies are under investigation. While drugs like fibrates (PPARα agonists) have been studied, their effectiveness in humans has been limited. xiahepublishing.comrevistagastroenterologiamexico.org Thiazolidinediones (PPARγ agonists) like pioglitazone (B448) have shown some promise in improving steatosis but are associated with certain restrictions. xiahepublishing.com The development of novel agents like the aforementioned 12-LOX inhibitors, which can also protect against hepatic steatosis and insulin resistance, represents a significant area of research. google.com
Neurological Agents (e.g., for Alzheimer's disease, central nervous system disorders)
The development of agents for central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's, is a key area of research for this compound derivatives.
The enzyme 12-lipoxygenase (12-LOX), a target for metabolic disorders, is also expressed in the CNS and is implicated in the neurobiology of Alzheimer's disease. google.com It is believed to modulate amyloid-beta and tau metabolism, making 12-LOX inhibitors, such as the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, attractive therapeutic candidates for Alzheimer's and related diseases. google.com
Furthermore, the benzylamine fragment is a key structural feature in molecules designed to inhibit acetylcholinesterase (AChE), a primary target in Alzheimer's therapy. Molecular docking studies of 4-N-phenylaminoquinoline derivatives have shown that the N-methylbenzylamine fragment can interact with the catalytic active site of AChE through stacking interactions. nih.gov The design of multi-target drugs is a current focus, with scaffolds like 1,4-dihydropyridine (B1200194) being investigated for their ability to inhibit both β-amyloid cleavage enzyme (BACE-1) and AChE. nih.gov The structural features of benzylamine derivatives are crucial for elucidating structure-activity relationships in the design of these multifunctional drugs. nih.govarabjchem.org
Application as Diagnostic Imaging Agents (e.g., Radiopharmaceuticals for Melanoma Imaging)
Radioiodinated derivatives of benzylamine have shown significant promise as diagnostic imaging agents, particularly for the detection of malignant melanoma. The ability of these compounds to selectively bind to melanin (B1238610) makes them ideal candidates for developing radiopharmaceuticals.
Other related benzamide (B126) derivatives have also been evaluated. Preclinical studies with N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) showed high uptake in melanotic tumor tissue. researchgate.net Subsequent clinical trials with 123I-BZA confirmed its potential as an imaging agent for primary melanomas and metastases. researchgate.net The development of these radiopharmaceuticals is based on their selective high-affinity binding to melanin-containing cells. snmjournals.org Research has also explored various substitutions on the benzamide scaffold to optimize tumor uptake and imaging properties. For instance, a series of radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides were synthesized and evaluated, with the 4-methoxy benzamide derivatives showing superior melanoma uptake. nih.gov
| Radiopharmaceutical | Target | Key Finding | Reference |
|---|---|---|---|
| Radioiodinated ERC9 | Malignant Melanoma | Overall sensitivity of 91% and specificity of 89% in a Phase II clinical trial. | researchgate.net |
| 123I-MEL037 (Benzylpiperazine derivative) | Murine Melanoma (B16F0) | High and rapid tumor uptake (13 %ID/g at 1h, increasing to 25 %ID/g at 6h). | |
| 123I-BZA (Iodobenzamide derivative) | Melanoma Metastases | Effective for scintigraphic detection of melanoma and metastases in clinical trials. | researchgate.net |
| N-(2-(1'-piperidinyl)ethyl-3-[131I]iodo-4-methoxybenzamide | B16 Melanoma (mice) | Demonstrated superior melanoma uptake with outstanding melanoma/non-target-tissue ratios. | nih.gov |
Utility in Plant Biotechnology and Agriculture as Cytokinin Antagonists
Derivatives of this compound have emerged as significant tools in plant science, particularly as cytokinin (CK) antagonists. Cytokinins are a class of plant hormones that regulate numerous aspects of growth and development, including cell division and differentiation. frontiersin.org The ability to modulate cytokinin activity is crucial for both fundamental research and agricultural applications.
One notable derivative, 6-(2-hydroxy-3-methylbenzylamino)purine, also known as PI-55, functions as a cytokinin antagonist by competitively binding to the CRE1/AHK4 cytokinin receptor in Arabidopsis thaliana. frontiersin.orgmdpi.com This interaction blocks the binding of natural cytokinins, thereby inhibiting their signaling pathways. frontiersin.org Research has demonstrated that PI-55 can impact root growth and branching, as well as stimulate seed germination, supporting its role in inhibiting cytokinin perception within the plant. frontiersin.org The antagonistic effects of PI-55 have also been observed in other plant species, including tobacco and wheat. frontiersin.org
The application of such antagonists provides a chemical tool to study the complex roles of cytokinins in plant development and stress responses. For instance, the use of PI-55 has been explored in understanding the progression of clubroot disease, a condition where the pathogen manipulates host cytokinin levels to induce gall formation. mdpi.com By blocking cytokinin receptors, researchers can investigate the specific contributions of cytokinin signaling to disease development.
Furthermore, derivatives of this compound are being investigated for their potential to improve plant propagation techniques. While standard cytokinins can sometimes have negative effects on root development, novel aromatic cytokinin derivatives may offer more controlled hormonal effects. plos.org The development of mesylate salts of heterocyclic cytokinins, including those derived from benzylamine structures, aims to increase water solubility and bioavailability for agricultural uses. google.com These compounds can act as growth-regulatory factors and may be used to optimize conditions in plant tissue culture, including micropropagation and somatic embryogenesis. google.com
| Derivative Name | Application/Activity | Plant Model/System | Reference |
| 6-(2-hydroxy-3-methylbenzylamino)purine (PI-55) | Cytokinin antagonist, inhibits CRE1/AHK4 receptor | Arabidopsis thaliana, tobacco, wheat | frontiersin.orgmdpi.com |
| Mesylate salts of heterocyclic cytokinins | Increased water solubility for agricultural applications | General plant biotechnology | google.com |
| Novel aromatic cytokinin derivatives | Improved hormonal effects in plant propagation | Model plants | plos.org |
Role as Key Intermediates and Building Blocks in Pharmaceutical and Specialty Chemical Syntheses
The this compound core structure is a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and specialty chemicals. frontierspecialtychemicals.com Its utility stems from the reactive amine and hydroxyl groups, which can be readily modified to construct a diverse array of chemical entities.
In pharmaceutical synthesis, benzylamine derivatives are frequently used as intermediates. google.comrsc.org For example, chiral α-substituted benzylamines can be employed as chiral auxiliaries to introduce nitrogen atoms into a molecule with a specific stereochemistry, a common requirement for many drug molecules. google.com The benzyl (B1604629) group can later be removed through processes like catalytic hydrogenolysis. google.com This approach is particularly useful for creating enantiomerically pure compounds, which is often critical for drug efficacy and safety.
The synthesis of various bioactive compounds relies on intermediates derived from substituted benzylamines. For instance, the creation of chiral α-hydroxy-β-amino acids has been achieved through the conjugate addition of chiral methylbenzylamine to specific olefins. researchgate.net Furthermore, derivatives of this compound have been incorporated into the synthesis of inhibitors for enzymes like muscle myosin ATPases. nih.gov
In the realm of specialty chemicals, the reactivity of the hydroxyl and methyl groups on the benzene (B151609) ring allows for a range of chemical transformations. The hydroxyl group enhances the nucleophilicity of the aromatic ring, facilitating reactions with electrophiles. This property is exploited in the synthesis of various heterocyclic and bicyclic compounds. For example, N,N-diethyl-α,α-difluoro-3-methylbenzylamine is used to selectively fluorinate hydroxy groups in molecules like carbohydrates and nucleosides.
| Intermediate/Building Block | Synthetic Application | Resulting Compound Class | Reference |
| Chiral α-substituted benzylamines | Chiral auxiliary for asymmetric nitrogen introduction | Enantiomerically pure nitrogen-containing compounds | google.com |
| 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide enantiomers | Intermediate in enantioselective synthesis | Pharmaceutical active ingredients (e.g., dorzolamide) | google.comgoogle.com |
| Chiral (α)-methylbenzylamine | Chiral building block for amide synthesis | Chiral peptide-like xanthone (B1684191) derivatives | nih.gov |
| N,N-Diethyl-α,α-difluoro-3-methylbenzylamine | Selective fluorination of hydroxy groups | Fluorinated carbohydrates and nucleosides |
Application as Chiral Ligands and Auxiliary Reagents in Asymmetric Synthesis
Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a cornerstone of modern organic chemistry, particularly in drug development. kashanu.ac.ir Derivatives of this compound, especially those that are chiral, play a significant role as both chiral auxiliaries and chiral ligands in this field.
A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. bath.ac.uk Chiral α-substituted benzylamines can function in this capacity, guiding the formation of specific diastereomers that can then be separated. google.com Subsequently, the chiral auxiliary is cleaved from the molecule. google.com This method has been applied to the synthesis of optically pure β-blockers. google.com
Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a reaction. Schiff bases derived from enantiomerically pure (S)-α-methylbenzylamine have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net The electronic effects of substituents on the benzylamine-derived ligand were found to influence the enantioselectivity of the reaction. researchgate.net The development of new chiral auxiliaries and asymmetric catalysts is an active area of research, with the goal of achieving high optical purity and yields in synthetic processes. tcichemicals.com
| Reagent Type | Specific Derivative | Application in Asymmetric Synthesis | Reference |
| Chiral Auxiliary | α-Substituted benzylamines | Asymmetric introduction of nitrogen atoms | google.com |
| Chiral Ligand | Bidentate Schiff bases from (S)-α-methylbenzylamine | Asymmetric addition of diethylzinc to aldehydes | researchgate.net |
| Chiral Derivatizing Agent | 2-Formylphenylboronic acid and (S)-BINOL with (rac)-α-methylbenzylamine | NMR analysis of enantiomeric purity of chiral primary amines | researchgate.net |
Development of New Analytical Tools and Biomonitoring Markers
Derivatives of this compound and related structures are also finding applications in the development of new analytical methods and as potential biomarkers for exposure to certain chemicals.
In analytical chemistry, derivatization reagents are often used to improve the detection and separation of target molecules. A derivatization reagent, 4-bromo-N-methylbenzylamine, has been developed for the analysis of biological organic acids, such as those in the tricarboxylic acid (TCA) cycle, using liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov This reagent reacts with carboxylic acids, allowing for sensitive detection in positive electrospray ionization mode due to the bromine's isotopic pattern. researchgate.netnih.gov While not a direct derivative of this compound, this demonstrates the utility of the benzylamine scaffold in creating analytical tools.
In the context of biomonitoring, urinary markers are noninvasive tools used to assess human exposure to various chemicals. nih.gov For instance, the urinary excretion of S-benzylmercapturic acid is studied as a marker for exposure to benzylating agents. nih.gov While research into specific biomarkers derived directly from this compound is not extensively documented in the provided results, the general principle of using metabolites of benzylamine compounds as exposure markers is established. nih.govresearchgate.net The development of sensitive and specific biomonitoring methods is crucial for molecular epidemiology studies that investigate the link between chemical exposure and health risks. nih.gov
| Application Area | Derivative/Related Compound | Method/Purpose | Reference |
| Analytical Chemistry | 4-Bromo-N-methylbenzylamine | Derivatization reagent for LC-MS/MS analysis of carboxylic acids | researchgate.netnih.gov |
| Biomonitoring | S-Benzylmercapturic acid | Urinary marker for exposure to benzylating agents | nih.gov |
| Analytical Chemistry | 2-Formylphenylboronic acid and (S)-BINOL | Chiral derivatization protocol for determining enantiopurity of chiral primary amines by NMR | researchgate.net |
Toxicological Research and Safety Considerations Academic Perspective
In vitro Toxicity Assessments in Various Cell Models
In vitro cytotoxicity assays are fundamental tools for initial toxicological screening, providing data on a compound's potential to cause cell death. These tests utilize various cell lines to determine the concentration at which a substance exhibits toxicity, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Cytotoxicity of Selected Benzylamine (B48309) Derivatives
Compound/Derivative Class Cell Line Endpoint Result (IC50) Reference 2-Chloro Benzylamine Substituted Mannich Base SK-N-MC (Neuroblastoma) Cytotoxicity 25.88 µg/mL wikipedia.org 4-Chloro Benzylamine Substituted Mannich Base SK-N-MC (Neuroblastoma) Cytotoxicity 27.29 µg/mL wikipedia.org 4-Methoxy Benzylamine Substituted Mannich Base SK-N-MC (Neuroblastoma) Cytotoxicity 74.64 µg/mL wikipedia.org Substituted Aryl Benzylamines (Lead Compound) - 17β-HSD3 Inhibition Weakly cytotoxic nih.gov Substituted Benzyloxy-benzylamines Mammalian cells Toxicity Not toxic
Investigations into Genotoxicity and DNA Damage Potential
Genotoxicity assays are employed to detect direct or indirect damage to DNA caused by chemical compounds. Key assays include the bacterial reverse mutation test (Ames test) for mutagenicity and the single-cell gel electrophoresis (comet assay) for DNA strand breaks. nih.govmdpi.com
Many aromatic amines are recognized as pro-mutagens, meaning they require metabolic activation by enzymes, such as cytochrome P450s, to become reactive species capable of binding to and damaging DNA. While no specific genotoxicity studies for 4-Hydroxy-3-methylbenzylamine are published, its chemical structure as an aromatic amine warrants such investigation. The parent compound, benzylamine, has been reported to be negative in the Ames test, suggesting it is not a bacterial mutagen. mdpi.com
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells and can be applied to cells from any tissue of an animal exposed in vivo. nih.govmdpi.comresearchgate.net Under alkaline conditions, the assay detects single and double-strand breaks, as well as alkali-labile sites that can arise from DNA repair processes. nih.gov The formation of reactive intermediates during the metabolism of benzylamine has been documented, which could theoretically lead to DNA interactions. nih.gov Given the structural alerts, assessing the genotoxic potential of this compound using a battery of tests, including the Ames and in vivo comet assays, would be a critical component of a formal safety evaluation.
Molecular Epidemiological Studies Utilizing Urinary Biomarkers of Exposure
Molecular epidemiology uses biomarkers to link environmental or occupational exposures to health outcomes. Urinary biomarkers are particularly valuable because urine collection is non-invasive, making it suitable for large-scale population studies. nih.gov An ideal biomarker is a metabolite or the parent compound itself, whose concentration in urine correlates with the exposure dose.
Specific biomarkers for this compound have not been developed. However, the metabolic pathways of structurally similar compounds can be used to predict likely candidates. The parent compound, benzylamine, is extensively metabolized in rats, with the major urinary metabolite being hippuric acid, which is formed from the intermediate metabolite benzoic acid. wikipedia.org Other identified metabolites include various glutathione (B108866) adducts, indicating that benzylamine is converted into a number of reactive intermediates that are subsequently detoxified. wikipedia.org Similarly, phenethylamine, another related primary amine, is metabolized primarily to phenylacetic acid. wikipedia.org
Based on these precedents, the metabolism of this compound would likely involve oxidation of the aminomethyl group by monoamine oxidase to the corresponding aldehyde, followed by oxidation to a carboxylic acid. This substituted benzoic acid could then be conjugated with glycine (B1666218) and excreted in the urine as a hydroxylated and methylated hippuric acid analogue. Additionally, Phase II metabolism of the phenolic hydroxyl group via glucuronidation or sulfation would produce other major urinary metabolites. The parent compound and these predicted metabolites would be primary candidates for investigation as potential urinary biomarkers of exposure.
Structure-Toxicity Relationship Analyses (e.g., using QSAR models)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. rotman-baycrest.on.ca These models use molecular descriptors—numerical values that encode steric, electronic, and hydrophobic properties—to predict the activity of untested chemicals.
For phenols and anilines, QSAR studies have shown that toxicity is often influenced by a combination of hydrophobicity (log P), electronic effects of substituents (described by Hammett constants), and steric factors. The electronic features of the phenolic hydroxyl group, in particular, have been found to be significant contributors to the toxic mechanisms of phenols across various organisms. wikipedia.org
Analyzing the structure of this compound within a QSAR framework allows for a prediction of its potential toxicity:
Phenolic Hydroxyl (-OH) group: This group increases the compound's polarity, reducing its hydrophobicity compared to benzylamine. It can act as a hydrogen bond donor and acceptor, potentially increasing interactions with biological targets. Its electronic properties can influence the reactivity of the entire molecule.
Methyl (-CH₃) group: This group is electron-donating and increases lipophilicity and steric bulk on the aromatic ring, which can affect how the molecule fits into enzyme active sites.
Benzylamine moiety (-CH₂NH₂): The amine group confers basicity and is a primary site for metabolism, particularly oxidation by monoamine oxidases.
A QSAR model for phenols suggests that hydrophobicity (log P) is a critical determinant of cytotoxicity for compounds with electron-attracting substituents, while for electron-releasing phenols, radical stabilization (related to the σ+ electronic parameter) is of prime importance. Given that both the hydroxyl and methyl groups are electron-releasing, a QSAR model would likely predict its toxicity based on a combination of these descriptors, modulated by steric hindrance.
Comparative Toxicology with Related Benzene (B151609) Derivatives
The toxicological profile of this compound can be contextualized by comparing it to its parent structure, benzylamine, and its potential primary metabolite, benzaldehyde (B42025).
Benzylamine is a primary amine with modest acute oral toxicity in rats, exhibiting an LD50 of 1130 mg/kg. rotman-baycrest.on.ca It is corrosive and can cause burns to the skin and eyes. mdpi.com In the body, benzylamine is a substrate for monoamine oxidase (MAO), which metabolizes it to benzaldehyde. rotman-baycrest.on.ca
Benzaldehyde , the aldehyde analog, also demonstrates some level of toxicity, and there is equivocal evidence of DNA damage in some genotoxicity assays.
Table 2: Comparative Properties of this compound and Related Compounds
Property This compound Benzylamine Benzaldehyde Chemical Formula C₈H₁₁NO C₇H₉N C₇H₆O Molecular Weight 137.18 g/mol 107.15 g/mol 106.12 g/mol Key Functional Groups Primary amine, Phenol, Methyl Primary amine Aldehyde Known Acute Oral LD50 (rat) Data not available 1130 mg/kg 1300 mg/kg Primary Metabolic Pathway Predicted: Oxidation of amine, conjugation of phenol Oxidation via MAO to benzaldehyde Oxidation to benzoic acid
Studies on Adverse Effects in Experimental Models
Data from in vivo studies in experimental animals are crucial for assessing systemic toxicity and determining safe exposure levels. Currently, there are no publicly available in vivo toxicity studies specifically for this compound.
Therefore, data from its parent compound, benzylamine, serves as the primary reference point. Benzylamine has a reported acute oral LD50 in rats of 1130 mg/kg, classifying it as having modest acute toxicity. rotman-baycrest.on.caIn inhalation studies with rats, no mortality was observed after a 3-hour full-body exposure. mdpi.comIn a study on diabetic mice, long-term oral supplementation with benzylamine was associated with an adverse metabolic effect of increased fat deposition.
It is critical to note that substitutions on a parent molecule can dramatically alter its safety profile. For example, a substituted naphthyridine derivative, structurally distinct but also an amine, was progressed to an in vivo pharmacokinetic study in mice but proved to be acutely toxic, requiring the termination of the experiment. This highlights that while data from analogs can provide guidance, they cannot replace direct experimental testing. The potential for the phenolic moiety of this compound to be metabolized to reactive intermediates underscores the need for specific in vivo studies to properly characterize its safety profile and identify any potential target organ toxicity.
Compound Names Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
